An In-Depth Technical Guide to Bisindolylmaleimide III: Structure, Properties, and Biological Activity
An In-Depth Technical Guide to Bisindolylmaleimide III: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisindolylmaleimide III is a potent and selective inhibitor of Protein Kinase C (PKC), a family of enzymes crucial in cellular signal transduction. Its structural similarity to staurosporine, a broad-spectrum kinase inhibitor, has made it a valuable tool for dissecting PKC-dependent signaling pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of bisindolylmaleimide III. Detailed experimental protocols for key assays and visualizations of the affected signaling pathways are included to facilitate its application in research and drug development.
Chemical Structure and Properties
Bisindolylmaleimide III, a synthetic organic compound, is characterized by a central maleimide ring substituted with two indole moieties. This core structure is fundamental to its biological activity.
Chemical Identifiers:
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IUPAC Name: 3-[1-(3-aminopropyl)indol-3-yl]-4-(1H-indol-3-yl)maleimide
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CAS Number: 137592-43-9
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Molecular Formula: C₂₃H₂₀N₄O₂
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Molecular Weight: 384.4 g/mol [1]
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SMILES: C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN[1]
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InChI Key: APYXQTXFRIDSGE-UHFFFAOYSA-N[1]
Physicochemical Properties:
| Property | Value | Source |
| Appearance | Crystalline Red Solid | [1] |
| Melting Point | 326.33 °C (Predicted) | [1] |
| Boiling Point | 708.70 °C at 760 mmHg (Predicted) | [1] |
| Solubility | Soluble in DMSO and Methanol | [1][2] |
| Storage | Store at -20°C for long-term stability. Solutions can be stored at -20°C for up to one month.[2][3] |
Biological Activity and Target Profile
Bisindolylmaleimide III is a potent, cell-permeable, and ATP-competitive inhibitor of Protein Kinase C (PKC).[4] It exhibits high selectivity for PKC, particularly the α isoform, inhibiting 93% of its kinase activity at a concentration of 1 µM.[1][5] While highly selective for PKC, it also demonstrates inhibitory activity against a range of other protein kinases.
Inhibitory Activity (IC₅₀ Values):
| Kinase | IC₅₀ (nM) | ATP Concentration | Source |
| PKCα | 8 | 50 µM | [4] |
| PKCα | 26 | Not Specified | [4] |
| PKCα | 310 | 5 mM | [4] |
| PKCε | 12 | 50 µM | [4] |
| PKCε | 170 | 5 mM | [4] |
| RSK1 | 610 | 50 µM | [4] |
| RSK2 | 310 | 50 µM | [4] |
| RSK3 | 120 | 50 µM | [4] |
| CDK2 | 2000 | Not Specified | [2] |
| SLK | 170 | Not Specified | [2] |
| PKA | 500 | Not Specified | [4] |
| PDK1 | 3800 | Not Specified | [5] |
Signaling Pathways
Bisindolylmaleimide III primarily targets the Protein Kinase C (PKC) signaling pathway. PKC isoforms are activated by diacylglycerol (DAG) and, in the case of conventional PKCs, also by calcium ions (Ca²⁺). Once activated, PKC phosphorylates a multitude of downstream substrates, leading to the regulation of diverse cellular processes such as proliferation, differentiation, apoptosis, and inflammation. By inhibiting PKC, bisindolylmaleimide III can effectively block these downstream events.
Caption: The PKC signaling pathway and the inhibitory action of Bisindolylmaleimide III.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the activity of bisindolylmaleimide III.
In Vitro Kinase Assay
This protocol is adapted from Haworth et al. (2005) and is used to determine the in vitro inhibitory activity of bisindolylmaleimide III against a specific kinase.[4]
Materials:
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Recombinant human kinase (e.g., PKCα, RSK2)
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Kinase-specific substrate (e.g., GST-MARCKS for PKCα, GST-NHE1 for RSK2)
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Bisindolylmaleimide III stock solution (in DMSO)
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Kinase assay buffer (specific to the kinase)
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ATP solution (50 µM or 5 mM)
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For PKC assays: Phosphatidylserine, diacylglycerol, CaCl₂
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SDS-PAGE sample buffer
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Western blotting apparatus and reagents
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Phospho-specific antibody against the substrate
Procedure:
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Prepare serial dilutions of bisindolylmaleimide III in the kinase assay buffer.
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In a microcentrifuge tube, combine the recombinant kinase, its substrate, and the diluted bisindolylmaleimide III (or DMSO for control).
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For PKC assays, add phosphatidylserine (50 µg/ml), diacylglycerol (5 µg/ml), and CaCl₂ (100 µM) to the reaction mixture.
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Pre-incubate the mixture for 10 minutes at 30°C.
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Initiate the phosphorylation reaction by adding the ATP solution.
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Incubate the reaction for 15 minutes at 37°C.
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Stop the reaction by adding SDS-PAGE sample buffer.
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Boil the samples for 5 minutes and analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.
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Quantify the band intensities to determine the IC₅₀ value of bisindolylmaleimide III.
Caption: Workflow for a typical in vitro kinase assay.
Cell Proliferation (MTT) Assay
This protocol is a general method to assess the effect of bisindolylmaleimide III on cell viability and proliferation.
Materials:
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Cell line of interest (e.g., MDA-MB-231)
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Complete cell culture medium
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Bisindolylmaleimide III stock solution (in DMSO)
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
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Microplate reader
Procedure:
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Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Prepare serial dilutions of bisindolylmaleimide III in complete cell culture medium.
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Remove the old medium from the wells and add the medium containing different concentrations of bisindolylmaleimide III (and a vehicle control).
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Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
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Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
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Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
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Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Affinity Purification of Cellular Targets
This protocol can be used to identify the cellular protein targets of bisindolylmaleimide III.
Materials:
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Bisindolylmaleimide III analog suitable for immobilization (e.g., with a linker)
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Affinity chromatography resin (e.g., NHS-activated sepharose)
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Cell lysate
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Binding buffer
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Wash buffer
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Elution buffer
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SDS-PAGE and mass spectrometry equipment
Procedure:
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Immobilize the bisindolylmaleimide III analog to the affinity resin according to the manufacturer's instructions.
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Equilibrate the resin with binding buffer.
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Incubate the cell lysate with the bisindolylmaleimide III-coupled resin to allow for protein binding.
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Wash the resin extensively with wash buffer to remove non-specifically bound proteins.
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Elute the specifically bound proteins using an appropriate elution buffer (e.g., containing a high concentration of free bisindolylmaleimide III or a denaturing agent).
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Analyze the eluted proteins by SDS-PAGE and identify them using mass spectrometry.
Chemical Synthesis
The synthesis of bisindolylmaleimide III generally involves the construction of the maleimide core followed by the introduction of the two indole moieties and subsequent modification of one of the indole nitrogen atoms with the aminopropyl side chain. A common synthetic strategy involves the reaction of an indole derivative with a maleic anhydride precursor, followed by cyclization to form the maleimide ring. The aminopropyl side chain is typically introduced via N-alkylation of one of the indole rings.
Conclusion
Bisindolylmaleimide III is a well-characterized and valuable research tool for studying PKC-mediated signaling. Its high potency and selectivity for PKC make it a preferred inhibitor for cellular and in vitro studies. The experimental protocols and pathway diagrams provided in this guide are intended to equip researchers with the necessary information to effectively utilize bisindolylmaleimide III in their investigations of cellular signaling and for the development of novel therapeutic agents.
